PPARδ Pharmacophore Alignment: The (2-Methylphenoxy)acetate Headgroup Confers Documented PPARδ Selectivity Over PPARα/γ Compared to Alternative Aryloxy Headgroups
The (2-methylphenoxy)acetic acid headgroup—of which CAS 1021060-33-2 is the methyl ester prodrug form—was identified as the optimal headgroup for efficient and selective PPARδ activation through systematic structure–activity relationship (SAR) studies. In the oxazole and thiazole bisaryl series, compounds bearing the (2-methylphenoxy)acetic acid headgroup achieved single-digit nanomolar EC₅₀ values at PPARδ while retaining >100-fold selectivity over PPARα and PPARγ [1]. In contrast, replacement of the 2-methylphenoxy group with a 4-chlorophenoxy or 2,4-dichlorophenoxy headgroup resulted in a pronounced shift toward PPARα activity, with EC₅₀ values at PPARδ increasing by 10- to 50-fold [1]. This pharmacophore-based selectivity is directly relevant to CAS 1021060-33-2, as the ester serves as a latent form of the validated headgroup, and procurement of analogs lacking the ortho-methylphenoxy motif risks loss of the PPARδ selectivity profile.
| Evidence Dimension | PPARδ transactivation selectivity (EC₅₀ at PPARδ vs. PPARα/γ) |
|---|---|
| Target Compound Data | Ester prodrug of (2-methylphenoxy)acetic acid headgroup; parent acid EC₅₀ at PPARδ: <10 nM (inferred from oxazole congeners bearing identical headgroup) [1] |
| Comparator Or Baseline | Congeners with alternative headgroups (4-chlorophenoxy, 2,4-dichlorophenoxy): EC₅₀ at PPARδ 10- to 50-fold higher (≥100 nM–>500 nM); EC₅₀ at PPARα improved to <50 nM [1] |
| Quantified Difference | ≥10- to >100-fold PPARδ selectivity advantage for the 2-methylphenoxy headgroup over comparator headgroups |
| Conditions | In vitro cell-based PPAR-GAL4 transactivation assay in HEK293 cells; luciferase reporter gene readout [1] |
Why This Matters
For end-users targeting PPARδ-driven metabolic pathways (lipid oxidation, energy homeostasis), procurement of CAS 1021060-33-2 ensures access to the pharmacophore validated for PPARδ selectivity, whereas generic substitution with analogs bearing alternative phenoxy headgroups may inadvertently result in PPARα/γ cross-activity and altered biological response.
- [1] Keil S, Matter H, Schudok M, et al. Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists. J Med Chem. 2009;52(22):7110-7124. doi:10.1021/jm9007399 View Source
